molecular formula C15H17N3O6 B1215800 (4-Hydroxy-8a-methoxy-5-methyl-6,7-dioxo-1,1a,2,6,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate CAS No. 7041-61-4

(4-Hydroxy-8a-methoxy-5-methyl-6,7-dioxo-1,1a,2,6,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate

Cat. No. B1215800
CAS RN: 7041-61-4
M. Wt: 335.31 g/mol
InChI Key: WKYZYLKGCNBEMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related compounds involves multistep chemical processes, including cycloaddition reactions and subsequent modifications. For instance, derivatives of pyrrolo[3,4-a]carbazoles were obtained from reactions between specific indoles and maleimides, showcasing the versatility of cyclization reactions in constructing complex heterocyclic systems (Bleile & Otto, 2005). Similarly, the synthesis of pyrido[2,3-b]carbazoles from reactions involving lithiopyridine and methyl-indoles illustrates the intricate steps involved in constructing such complex molecules (Morón et al., 1993).

Molecular Structure Analysis

The molecular structure is characterized by its complex heterocyclic system, as seen in organic marine dye materials like Mitomycin, which shares similar structural features. The characterization of these compounds involves techniques such as FTIR spectra, powder XRD, and SEM studies, providing insights into their crystalline nature and molecular arrangements (Jayandran & Balasubramanian, 2011).

Chemical Reactions and Properties

Chemical reactions involving the compound often result in the formation of various derivatives, showcasing its reactivity and functionalization capabilities. For instance, the reaction between specific indoles and maleimides to form pyrrolo[3,4-a]carbazoles highlights the compound's participation in cycloaddition reactions, a key method for constructing complex molecular architectures (Bleile & Otto, 2005).

Physical Properties Analysis

The physical properties, such as crystal growth, size, and non-linear optical (NLO) activity, are crucial for understanding the compound's potential applications. The growth of single crystals from solution by slow evaporation at ambient temperature and their characterization through SEM and XRD provides valuable information on the material's suitability for various scientific applications (Jayandran & Balasubramanian, 2011).

Scientific Research Applications

Hydroxypyridinone Complexes with Aluminium

Hydroxypyridinones, due to their efficient metal chelation properties, are being developed for medical applications to chelate metals like aluminium and iron. These compounds show promise as orally active chelators, potentially useful for diseases where metal accumulation is a concern, highlighting their relevance in therapeutic development and environmental health (Santos, 2002).

Indole and Its Derivatives in Medicine

Indole and its derivatives, with structural motifs that may resemble the complex structure of the compound , have been extensively studied for their toxicology and use in medicine. Indole compounds form a basis for many biologically active compounds, indicating the potential for chemicals with intricate structures to be used in drug development and toxicological studies (Malyshkina et al., 2022).

Amyloid Imaging in Alzheimer's Disease

Advanced imaging ligands used in the study of Alzheimer's disease, such as those based on complex chemical structures for PET scans, illustrate the application of intricate molecules in diagnostic tools and the investigation of disease pathology (Nordberg, 2007).

Indole-3-Carbinol and Hepatic Protection

The study of indole-3-carbinol (I3C) and its derivatives highlights the significance of complex organic molecules in researching chronic liver diseases. Such compounds, through multiple mechanisms, offer potential hepatic protection, indicating the broad therapeutic applications of chemically complex molecules (Wang et al., 2016).

properties

IUPAC Name

(13-hydroxy-7-methoxy-12-methyl-10,11-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),12-dien-8-yl)methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6/c1-5-10(19)9-8(12(21)11(5)20)6(4-24-14(16)22)15(23-2)13-7(17-13)3-18(9)15/h6-7,13,17,19H,3-4H2,1-2H3,(H2,16,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYZYLKGCNBEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(C3(N2CC4C3N4)OC)COC(=O)N)C(=O)C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40990613
Record name (6-Hydroxy-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40990613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxy-8a-methoxy-5-methyl-6,7-dioxo-1,1a,2,6,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate

CAS RN

7041-61-4
Record name Antibiotic T 9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Hydroxy-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40990613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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